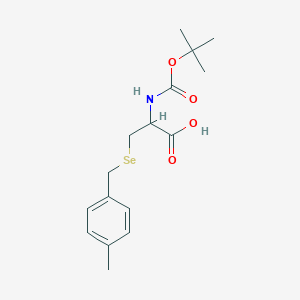

Boc-Sec(pMeBzl)-OH

CAS No.: 869646-27-5

Cat. No.: VC8353969

Molecular Formula: C16H23NO4Se

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869646-27-5 |

|---|---|

| Molecular Formula | C16H23NO4Se |

| Molecular Weight | 372.3 g/mol |

| IUPAC Name | 3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) |

| Standard InChI Key | BYCRDJVKMSGEAK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Boc-Sec(pMeBzl)-OH, also known as (R)-2-((tert-Butoxycarbonyl)amino)-3-((4-methylbenzyl)selanyl)propanoic acid, is a synthetic compound that serves as a derivative of selenocysteine. It features a tert-butoxycarbonyl (Boc) protective group and a para-methylbenzyl (pMeBzl) side chain, which are crucial for its applications in peptide synthesis and biochemical research .

Synthesis and Reactions

The synthesis of Boc-Sec(pMeBzl)-OH involves several key steps, typically requiring careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Common reagents include dichloromethane and bases like diisopropylethylamine for protection reactions. Oxidizing agents such as m-chloroperbenzoic acid are used for oxidation processes, while palladium on carbon is employed for reduction reactions.

Applications in Biochemistry and Drug Development

Boc-Sec(pMeBzl)-OH is utilized in various biochemical applications, particularly in peptide synthesis and drug development. Its unique structure allows for selective interactions with biological targets, influencing enzyme mechanisms and protein-protein interactions. This compound is under investigation for its potential therapeutic applications, including drug delivery systems .

Research Findings

Research on Boc-Sec(pMeBzl)-OH focuses on its interactions with enzymes and receptors. The Boc group protects the amino group during synthesis, enabling selective reactions at other sites. The p-methylbenzyl group enhances stability and reactivity, facilitating interactions with biological targets involved in biochemical pathways .

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume